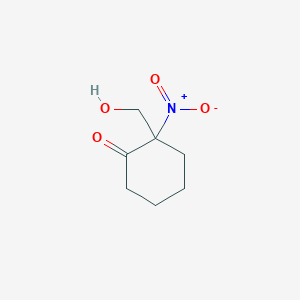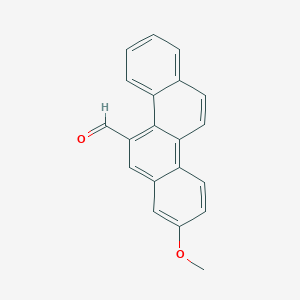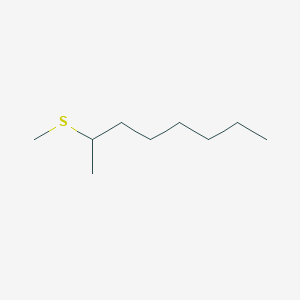![molecular formula C12H10Cl2N2O2 B14402005 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-85-0](/img/structure/B14402005.png)
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with chloro and methoxy groups
準備方法
The synthesis of 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chloro and methoxy substituents. The reaction conditions often involve the use of reagents such as chlorinating agents and methoxylating agents under controlled temperatures and pressures. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
科学的研究の応用
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
Fenvalerate: A synthetic pyrethroid insecticide with a similar chloro-substituted aromatic structure.
Dichlorophen: A compound with two chloro groups and a phenolic structure.
Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polymers.
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to unique properties and applications.
特性
CAS番号 |
88093-85-0 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC名 |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-12(17)11(14)10(6-15-16)18-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
InChIキー |
AMACJJGRTDMMPC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


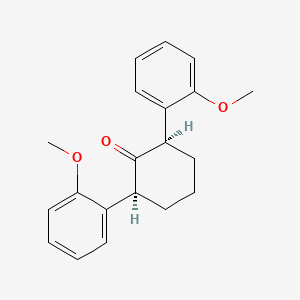

![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
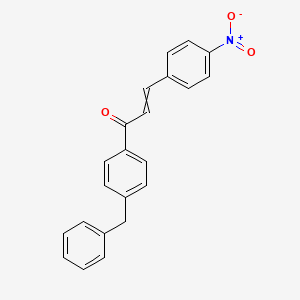


![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)

![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
